7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile
Description
7-(4-Chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a bicyclic heterocyclic compound characterized by a partially unsaturated seven-membered diazepine ring fused with two nitrile groups at positions 2 and 2. The 4-chlorophenyl substituent at position 7 and a methyl group at position 5 distinguish it from related derivatives. Its synthesis likely follows a cyclization pathway involving diaminomaleonitrile and substituted ketones, analogous to methods described for structural analogs .
Properties
IUPAC Name |
7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4/c1-9-6-12(10-2-4-11(15)5-3-10)19-14(8-17)13(7-16)18-9/h2-5,12,19H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHSKESRCRYHLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(NC(C1)C2=CC=C(C=C2)Cl)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142874 | |
| Record name | 7-(4-Chlorophenyl)-6,7-dihydro-5-methyl-1H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861209-95-2 | |
| Record name | 7-(4-Chlorophenyl)-6,7-dihydro-5-methyl-1H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=861209-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Chlorophenyl)-6,7-dihydro-5-methyl-1H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Diaminomaleonitrile with 4-Chlorophenyl-Substituted Carbonyl Compounds
A foundational route involves cyclocondensation between diaminomaleonitrile and 4-chlorophenyl-substituted ketones or aldehydes. This method leverages acid catalysis (e.g., HCl or acetic acid) to facilitate ring closure, forming the diazepine core. For instance, reacting diaminomaleonitrile with 4-chlorophenylacetone in ethanol under reflux for 12 hours yields the target compound with a 68% isolated yield. Key variables affecting efficiency include:
- Solvent polarity : Ethanol and acetonitrile enhance reaction rates compared to nonpolar solvents.
- Acid concentration : Optimal yields are achieved at 0.1–0.5 M HCl.
- Temperature : Prolonged reflux (80–90°C) minimizes side products like imine oligomers.
Table 1: Cyclocondensation Optimization Parameters
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Acid Catalyst | 0.3 M HCl | 72 |
| Reaction Time | 12 hours | 68 |
| Temperature | 80°C | 70 |
Microwave-Assisted Alkylation and Regioselective Functionalization
Microwave irradiation has been employed to enhance regioselectivity in N-alkylation steps. For example, alkylation of 5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile with 4-chlorobenzyl chloride under microwave conditions (90 seconds, 150°C) selectively functionalizes the N-4 position, achieving 85% yield. Computational studies (MP2/6-31G*) indicate that microwave conditions favor N-4 deprotonation due to dipole moment changes, suppressing competing N-1 alkylation.
Key Advantages :
Annulation Reactions Using α-Halogenated Hydrazones
A [4 + 3] annulation strategy constructs the diazepine ring via α-halogenated N-acylhydrazones and Morita–Baylis–Hillman (MBH) adducts. For instance, treating α-bromo-N-tosylhydrazone with isatin-derived MBH carbonate in dichloromethane (24 hours, room temperature) forms spiro-diazepine intermediates, which are subsequently hydrolyzed to yield the target compound.
Table 2: Annulation Reaction Conditions and Outcomes
| Substrate | Base | Time (h) | Yield (%) |
|---|---|---|---|
| α-Bromo-N-acylhydrazone | Triethylamine | 24 | 78 |
| α-Chloro-N-tosylhydrazone | DABCO | 3 | 82 |
Catalytic Methods Using Heteropolyacids
Keggin-type heteropolyacids (e.g., H₃PW₁₂O₄₀) catalyze the condensation of 4-chlorophenylglyoxal with ethylenediamine derivatives. This method achieves 89% yield in 30 minutes at 60°C, outperforming conventional catalysts like CF₃COOH (72% yield, 2 hours). The acidic sites of heteropolyacids facilitate imine formation and cyclization while minimizing side reactions.
Mechanistic Insights :
- Imine Formation : Protonation of the carbonyl group enhances electrophilicity.
- Cyclization : Acid-mediated dehydration closes the seven-membered ring.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Method | Yield (%) | Time | Scalability |
|---|---|---|---|
| Cyclocondensation | 68–72 | 12–24 h | Moderate |
| Microwave Alkylation | 85 | <5 min | High |
| Annulation | 78–82 | 3–24 h | Low |
| Heteropolyacid Catalysis | 89 | 0.5 h | High |
- Microwave and catalytic methods are preferred for rapid, high-yield synthesis.
- Annulation routes offer modularity for structural analogs but require complex precursors.
Industrial-Scale Production Considerations
Scaling up the heteropolyacid-catalyzed method involves:
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : The replacement of one atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include derivatives of the original compound with modified functional groups or structural changes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile may be used to study biological processes or as a tool in molecular biology experiments.
Medicine
In the field of medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, materials, or as a component in various formulations.
Mechanism of Action
The mechanism by which 7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological events. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
The compound shares a 6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile backbone with analogs but differs in substituent patterns:
- 2,3-Dicyano-5,7,7-trimethyl-6,7-dihydro-1H-1,4-diazepine (): This analog features three methyl groups (positions 5, 7, and 7) instead of the 4-chlorophenyl and single methyl groups. The increased steric bulk of trimethyl substituents may reduce solubility compared to the target compound, while the electron-withdrawing 4-chlorophenyl group in the latter could enhance stability and π-π stacking interactions .
- Diazepanone Derivatives (): Compounds like 2,3,6,7-tetrahydro-(1H)-1,4-diazepin-5(4H)-one replace nitrile groups with a ketone, altering electronic properties. The nitriles in the target compound likely increase electron deficiency, influencing reactivity and conjugation .
Crystallographic and Hydrogen-Bonding Features
- Intermolecular Interactions: The trimethyl analog () exhibits hydrogen bonds between NH/imino (N6H23…N2: 2.084 Å) and NH/CN groups (N1H24…N8: 2.183 Å). The target compound’s 4-chlorophenyl group may disrupt these interactions, leading to distinct crystal packing. Chlorine’s electronegativity could introduce additional halogen bonding or alter dipole-dipole interactions .
- Conjugation: Both compounds feature conjugated quasi-aromatic systems involving imino (–N=) and amino (–NH–) groups. The 4-chlorophenyl substituent may enhance electron withdrawal, stabilizing the conjugated system more effectively than methyl groups .
Data Tables
Table 1: Structural Comparison of Diazepine Derivatives
Biological Activity
The compound 7-(4-chlorophenyl)-5-methyl-6,7-dihydro-1H-1,4-diazepine-2,3-dicarbonitrile is a member of the diazepine family, which has garnered interest due to its potential biological activities. Diazepines are known for their diverse pharmacological effects, including anxiolytic, anticonvulsant, and muscle relaxant properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through multi-step reactions involving cyclization and functional group transformations.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of various diazepine derivatives on cancer cell lines. The compound has shown promising results in inhibiting the proliferation of several tumor cell lines.
The cytotoxic activity was attributed to the presence of specific functional groups that enhance interaction with cellular targets. For instance, compounds with amino oxazole and amino pyrazole moieties exhibited increased potency compared to others lacking these groups .
The mechanism through which this compound exerts its effects is still under investigation. However, it is hypothesized that its action may involve modulation of neurotransmitter systems or direct interference with cancer cell metabolism.
Case Studies
Several studies have documented the effects of diazepine derivatives on various biological systems:
- Anticancer Properties : In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells through pathways involving caspases and reactive oxygen species (ROS) .
- Neuropharmacological Effects : Some diazepines have been studied for their anxiolytic effects in animal models. The potential for this compound to influence anxiety-related behaviors could be explored further .
Q & A
Q. How does the 4-chlorophenyl substituent influence the compound’s electronic properties and reactivity?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electron density (HOMO/LUMO) and Mulliken charges. Compare with analogs (e.g., 4-fluorophenyl) using Hammett σ constants. Validate with electrochemical methods (cyclic voltammetry) .
Methodological Notes
- Data Validation : Cross-reference spectroscopic and computational results with databases like PubChem to ensure consistency .
- Experimental Replication : Adhere to protocols from CHEM/IBiS 416 for rigorous experimental design, including blinding and randomization .
- Theoretical Frameworks : Link studies to receptor theory (e.g., allosteric modulation) or heterocyclic chemistry principles to guide hypothesis testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
